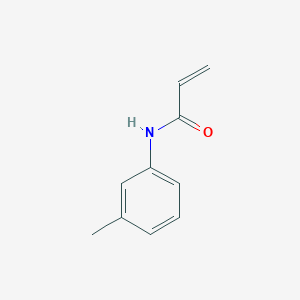![molecular formula C16H15NO4 B3109333 {[4-(Benzyloxy)phenyl]formamido}acetic acid CAS No. 171806-97-6](/img/structure/B3109333.png)
{[4-(Benzyloxy)phenyl]formamido}acetic acid
Übersicht
Beschreibung
{[4-(Benzyloxy)phenyl]formamido}acetic acid is a chemical compound with the CAS Number: 171806-97-6 . It has a molecular weight of 285.3 .
Molecular Structure Analysis
The InChI code for the compound is1S/C16H15NO4/c18-15(19)10-17-16(20)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 285.3 . More detailed physical and chemical properties were not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis of Medicinal Compounds :
- A study by Nimbalkar et al. (2018) discussed the synthesis of novel derivatives of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide, which showed promising in vitro anti-tubercular activity. This demonstrates the potential of {[4-(Benzyloxy)phenyl]formamido}acetic acid derivatives in developing new anti-tubercular agents.
Thermodynamic Investigations :
- Kurkov et al. (2006) conducted a study on the temperature dependences of solubility, vapor pressure, and crystal heat capacity of [4-(Benzyloxy)phenyl]acetic acid. They analyzed solvation and solubility processes, providing insights into the thermodynamics of this compound in various solvents, which is crucial for its application in material science and pharmaceutical formulation (Kurkov, Perlovich, & Zielenkiewicz, 2006).
Chemical Reactions and Synthesis :
- The compound has been used in various chemical syntheses, such as the formation of mesogen-linked cellulose acetates as discussed by Wu et al. (2004). These acetates show potential for forming cholesteric lyotropic phases in certain solvents, indicating applications in material science and nanotechnology (Wu, Gu, Zhang, Huang, & Chen, 2004).
- Another example is the synthesis of chloramphenicol, a broad-spectrum antibiotic, via a new intermediate involving a derivative of 4-phenyl-5-amino-1,3-dioxane, showcasing the role of this compound in medicinal chemistry (Hazra, Pore, & Maybhate, 1997).
Inhibition of Photosynthesis :
- Nakamoto et al. (1982) investigated the effects of (benzamidooxy)acetic acid on photosynthesis in C4 plants. Their study revealed that at certain concentrations, this compound can inhibit key enzymes involved in photosynthesis, indicating potential applications in agriculture and herbicide development (Nakamoto, Ku, & Edwards, 1982).
Environmental Studies :
- A study focused on the degradation of acetaminophen by advanced oxidation processes, discussing various by-products and their biotoxicity. While not directly related to this compound, this research is relevant in the context of environmental chemistry and the study of similar compounds' behavior and impact in the environment (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[(4-phenylmethoxybenzoyl)amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-15(19)10-17-16(20)13-6-8-14(9-7-13)21-11-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXMAMTNSEWYEQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)NCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

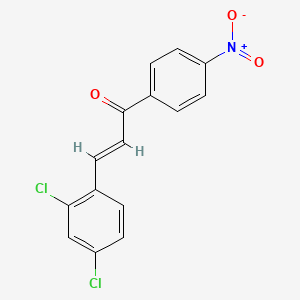
![1-[2-(tert-Butylamino)-5-nitrophenyl]ethanone](/img/structure/B3109270.png)
![6-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3109271.png)
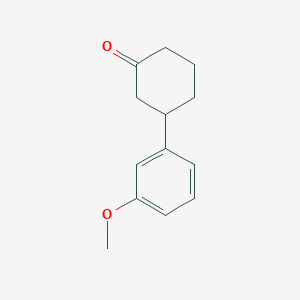

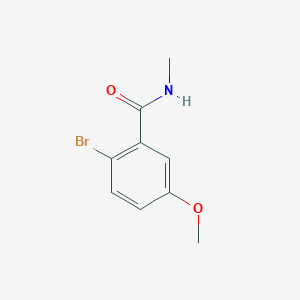
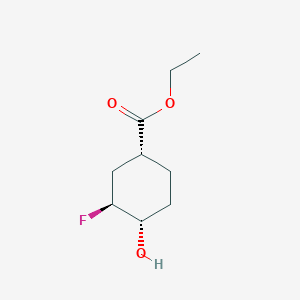
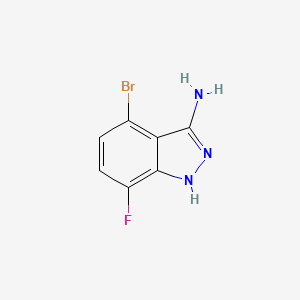
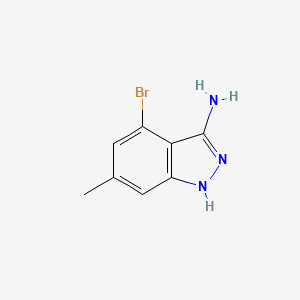
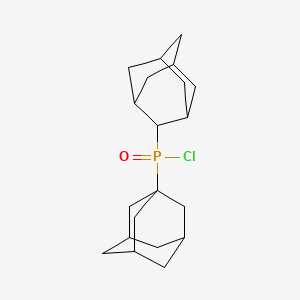

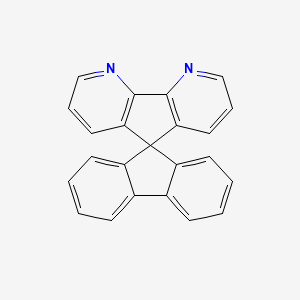
![Spiro[2.2]pentan-1-amine](/img/structure/B3109354.png)
